![molecular formula C17H17NO3 B12530681 Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate CAS No. 833487-57-3](/img/structure/B12530681.png)
Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate is a chemical compound with the molecular formula C17H17NO3. It is known for its applications in organic synthesis and as a protecting group for amines. The compound is characterized by its white to off-white powder or crystalline form and is often used in various chemical reactions due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with (1R)-2-oxo-1-phenylpropylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature and pH to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl [(1R)-2-oxo-1-phenylpropyl]carbinol .
Wissenschaftliche Forschungsanwendungen
Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate involves its ability to form stable carbamate linkages. These linkages protect amine groups from unwanted reactions during synthetic processes. The compound can be selectively removed under specific conditions, such as catalytic hydrogenation or acidic hydrolysis, to reveal the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the phenylpropyl group.
tert-Butyl carbamate: Another protecting group for amines, but with a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, similar to benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate but with a different protecting group.
Uniqueness
This compound is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to protect amine groups and be selectively removed makes it a valuable tool in organic synthesis .
Eigenschaften
CAS-Nummer |
833487-57-3 |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
benzyl N-[(1R)-2-oxo-1-phenylpropyl]carbamate |
InChI |
InChI=1S/C17H17NO3/c1-13(19)16(15-10-6-3-7-11-15)18-17(20)21-12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3,(H,18,20)/t16-/m0/s1 |
InChI-Schlüssel |
MWDCEAGGPWNOEO-INIZCTEOSA-N |
Isomerische SMILES |
CC(=O)[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexanoate](/img/structure/B12530615.png)
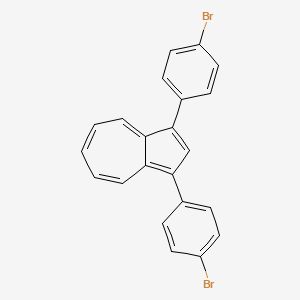
![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)
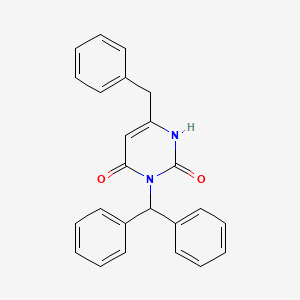
![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
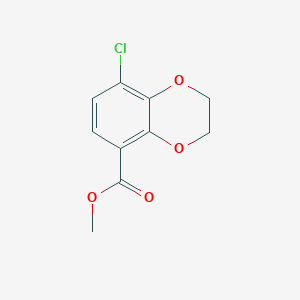

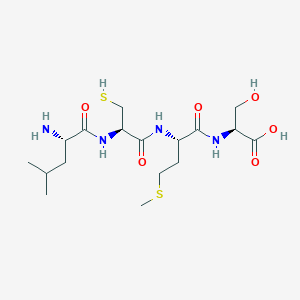
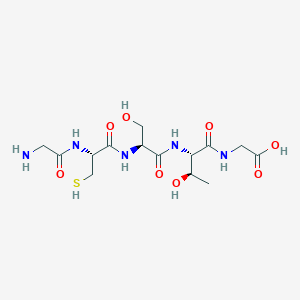
![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)
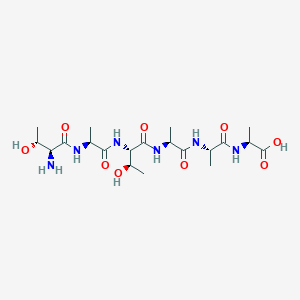
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)
![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
